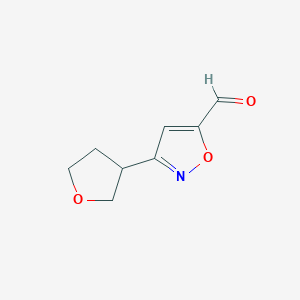![molecular formula C14H8F6O6S2 B040603 [4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate CAS No. 112752-02-0](/img/structure/B40603.png)
[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate, commonly known as TFMS, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. TFMS is a sulfonate ester that is widely used as a reagent in organic synthesis and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
TFMS acts as a sulfonate leaving group in various reactions. In organic synthesis, it can be used as a reagent for the conversion of alcohols to sulfonates, which can then be used as intermediates for the synthesis of various compounds. TFMS has also been found to exhibit interesting biochemical and physiological effects.
Biochemical and Physiological Effects:
TFMS has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of various cellular processes. TFMS has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, TFMS has been found to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMS has several advantages as a reagent in organic synthesis. It is stable and easy to handle, and its use does not require specialized equipment. TFMS is also a versatile reagent that can be used in a variety of reactions. However, TFMS has some limitations. It is a toxic compound that can cause skin and eye irritation, and its use should be carried out in a well-ventilated area. TFMS is also expensive, which can limit its use in large-scale reactions.
Direcciones Futuras
TFMS has several potential future directions. It can be used as a reagent for the synthesis of new pharmaceuticals and agrochemicals. TFMS can also be used as a tool for the study of PTPs and their role in cellular processes. Additionally, TFMS can be used as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease.
Conclusion:
In conclusion, TFMS is a sulfonate ester that has gained significant attention in the scientific community due to its potential application in various fields. TFMS is a versatile reagent that can be used in a variety of reactions, and has been found to exhibit interesting biochemical and physiological effects. TFMS has several advantages as a reagent in organic synthesis, but also has some limitations. TFMS has several potential future directions, and its use in various fields is likely to increase in the coming years.
Métodos De Síntesis
TFMS can be synthesized by the reaction of 4-(trifluoromethylsulfonyloxy)benzene with 4-bromo-1,1'-biphenyl in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures, typically around 100°C. The resulting product is purified by recrystallization from a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
TFMS has been widely used as a reagent in organic synthesis due to its ability to act as a sulfonate leaving group. It has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and materials. TFMS has also been used as a reagent for the synthesis of aryl sulfonates, which are important intermediates in organic synthesis.
Propiedades
Número CAS |
112752-02-0 |
|---|---|
Nombre del producto |
[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate |
Fórmula molecular |
C14H8F6O6S2 |
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
[4-[4-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H8F6O6S2/c15-13(16,17)27(21,22)25-11-5-1-9(2-6-11)10-3-7-12(8-4-10)26-28(23,24)14(18,19)20/h1-8H |
Clave InChI |
QOGGVQWGZDAVFU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



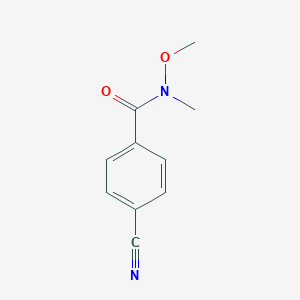
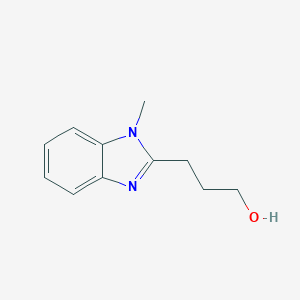
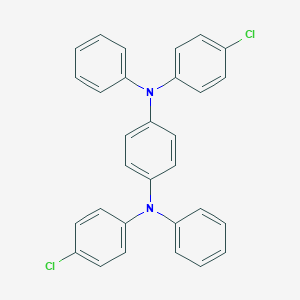
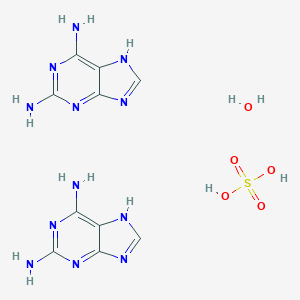
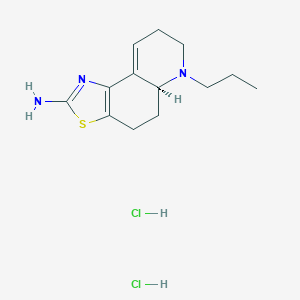
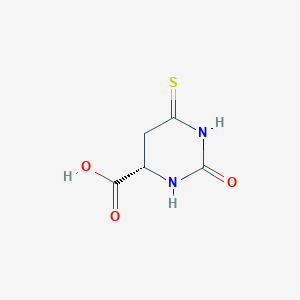
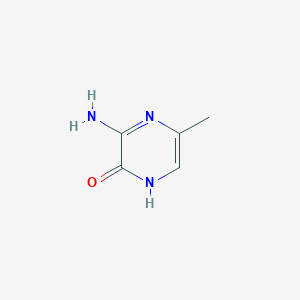
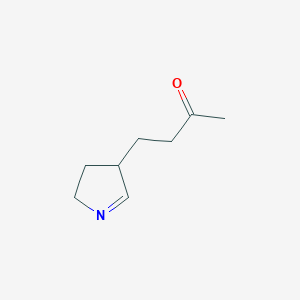
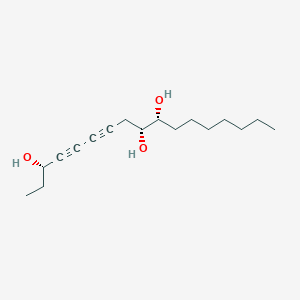
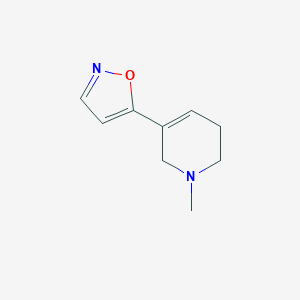
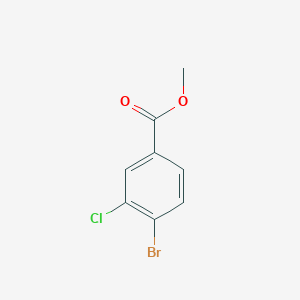
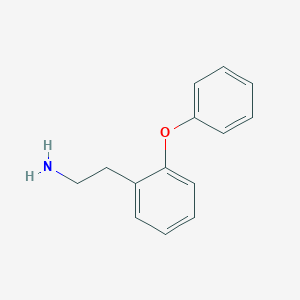
![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)
